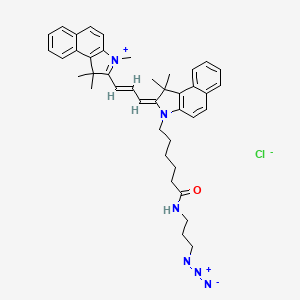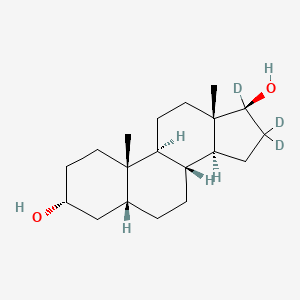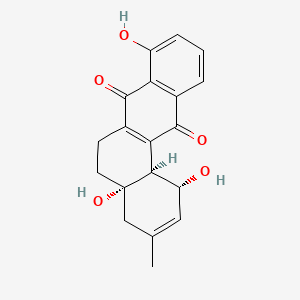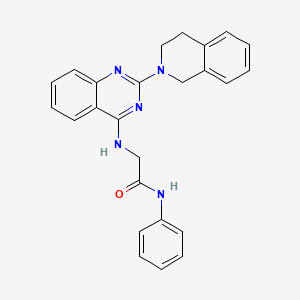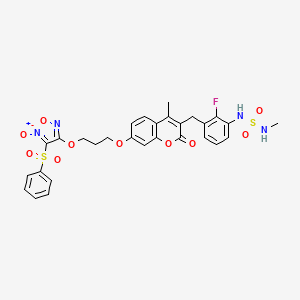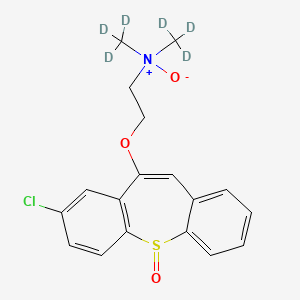
Zotepine N,S-Dioxide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zotepine N,S-Dioxide-d6 is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine D1 and D2 receptors, as well as several serotonin receptors. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zotepine N,S-Dioxide-d6 involves the introduction of deuterium atoms into the Zotepine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Zotepine N,S-Dioxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced states.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can be used for further research and development.
科学的研究の応用
Zotepine N,S-Dioxide-d6 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zotepine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites formed.
Drug Development: Developing new derivatives and analogs for potential therapeutic use.
Biological Studies: Understanding the interaction of Zotepine with various biological targets, including receptors and enzymes.
Industrial Applications: Using the compound in the development of new pharmaceuticals and chemical processes.
作用機序
Zotepine N,S-Dioxide-d6 exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with high affinity for D1 and D2 receptors, as well as several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . The compound also inhibits the reuptake of noradrenaline and has serotonergic activity, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Zotepine: The non-deuterated form of Zotepine N,S-Dioxide-d6, used as an antipsychotic drug.
Nor-Zotepine: An active metabolite of Zotepine with similar pharmacological properties.
3-Hydroxyzotepine: Another metabolite of Zotepine with distinct biological activity.
2-Hydroxyzotepine: A metabolite formed through hydroxylation of Zotepine.
Zotepine-S-Oxide: A metabolite formed through oxidation of the sulfur atom in Zotepine.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties and provide valuable insights into the metabolism and action of Zotepine. The deuterated form is particularly useful in research settings where precise tracking of the compound and its metabolites is required.
特性
分子式 |
C18H18ClNO3S |
|---|---|
分子量 |
369.9 g/mol |
IUPAC名 |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
InChIキー |
YPJXYUPHDFUQDS-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
正規SMILES |
C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
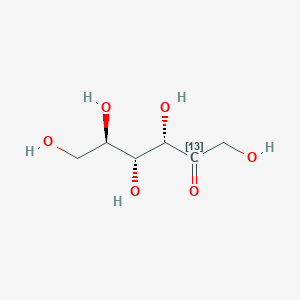

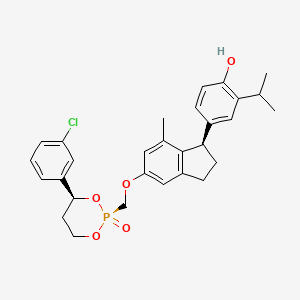


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
